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Compound of Interest

Compound Name: 1-Phenylpentan-3-one

Cat. No.: B1266473 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

ketone 1-phenylpentan-3-one (CAS No. 20795-51-1). While direct access to curated,

quantitative peak lists is limited in publicly available databases, this document outlines the

expected spectral characteristics and provides detailed experimental protocols for obtaining

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Overview
1-Phenylpentan-3-one is an organic compound with the molecular formula C₁₁H₁₄O.[1] It

features a phenyl group separated from a ketone carbonyl by an ethyl bridge, with another

ethyl group on the other side of the carbonyl. This structure provides several distinct features

that are readily identifiable through spectroscopic methods.

Structure:

Spectroscopic Data Summary
The following tables are structured to present the key spectroscopic data for 1-phenylpentan-
3-one. Note: Specific experimental data from public databases such as the Spectral Database

for Organic Compounds (SDBS) was not available. The tables below indicate the expected

data and interpretation.
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Table 1: ¹H NMR Data (Expected)
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

~ 7.35 - 7.15 Multiplet 5H -
Phenyl group

(C₆H₅)

~ 2.90 Triplet 2H ~ 7-8 Ph-CH₂-CH₂-

~ 2.75 Triplet 2H ~ 7-8 -CH₂-CH₂-C=O

~ 2.40 Quartet 2H ~ 7 -C(=O)-CH₂-CH₃

~ 1.05 Triplet 3H ~ 7 -CH₂-CH₃

Interpretation: The ¹H NMR spectrum is expected to show five distinct signals. The aromatic

protons of the phenyl group would appear as a complex multiplet in the 7.15-7.35 ppm region.

The two methylene groups between the phenyl ring and the carbonyl (benzylic and α-keto)

would appear as two distinct triplets around 2.90 and 2.75 ppm. The ethyl group attached to the

carbonyl would present as a quartet around 2.40 ppm and a triplet around 1.05 ppm.

Table 2: ¹³C NMR Data (Expected)
(Solvent: CDCl₃)
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Chemical Shift (δ) ppm Assignment

~ 211 C=O (Ketone)

~ 141 Phenyl C (quaternary)

~ 128.5 Phenyl CH (ortho/meta)

~ 126 Phenyl CH (para)

~ 45 -CH₂-C=O

~ 36 -C(=O)-CH₂-CH₃

~ 30 Ph-CH₂-

~ 8 -CH₃

Interpretation: The ¹³C NMR spectrum is anticipated to show eight signals. The most downfield

signal, above 200 ppm, is characteristic of a ketone carbonyl carbon. The four signals in the

126-141 ppm range correspond to the aromatic carbons of the phenyl ring. The remaining four

signals in the upfield region represent the four distinct aliphatic carbons.

Table 3: Key IR Absorption Bands (Expected)
Frequency (cm⁻¹) Intensity

Functional Group
Assignment

~ 3060 - 3030 Medium-Weak Aromatic C-H Stretch

~ 2970 - 2850 Medium-Strong Aliphatic C-H Stretch

~ 1715 Strong C=O Stretch (Ketone)

~ 1600, 1495, 1450 Medium-Weak C=C Aromatic Ring Stretch

~ 750, 700 Strong
C-H Out-of-plane Bend

(Monosubstituted Phenyl)

Interpretation: The most prominent feature in the IR spectrum is a strong, sharp absorption

band around 1715 cm⁻¹, which is highly characteristic of a saturated aliphatic ketone's C=O
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stretch. Additional bands confirm the presence of both aromatic and aliphatic C-H bonds and

the monosubstituted benzene ring.

Table 4: Key Mass Spectrometry Fragments (EI-MS)
(Expected)

Mass-to-Charge (m/z) Relative Intensity (%) Proposed Fragment

162 Moderate [M]⁺ (Molecular Ion)

133 Moderate [M - C₂H₅]⁺

105 Moderate [C₆H₅CH₂CH₂]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

71 Moderate [CH₃CH₂CO]⁺

57 High [C₂H₅CO]⁺

Interpretation: The mass spectrum under electron ionization would likely show a visible

molecular ion peak at m/z 162. Key fragmentation patterns for ketones include α-cleavage on

either side of the carbonyl group. This would lead to fragments at m/z 133 (loss of the ethyl

radical) and m/z 71 (the propionyl cation). Another significant fragmentation pathway involves

the cleavage of the bond beta to the phenyl group, leading to the formation of the stable

tropylium ion at m/z 91, which is often a base peak for compounds containing a benzyl group.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a liquid

organic compound such as 1-phenylpentan-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-phenylpentan-3-one in ~0.7 mL

of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal

standard (e.g., tetramethylsilane, TMS) for referencing.

Tube Insertion: Transfer the solution into a 5 mm NMR tube. Ensure the sample height is

adequate for the spectrometer's detector (~4-5 cm).
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Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is then

tuned to the appropriate nucleus (¹H or ¹³C) and the magnetic field is "locked" onto the

deuterium signal of the solvent.

Shimming: The magnetic field homogeneity is optimized by a process called shimming,

which involves adjusting electrical coils to maximize spectral resolution and obtain sharp,

symmetrical peaks.

Acquisition:

¹H NMR: A standard proton experiment is run. This typically involves a short

radiofrequency pulse, followed by the acquisition of the Free Induction Decay (FID) signal.

Multiple scans (e.g., 8 or 16) are often averaged to improve the signal-to-noise ratio.

¹³C NMR: A proton-decoupled ¹³C experiment is performed. This requires a larger number

of scans (hundreds to thousands) due to the low natural abundance of the ¹³C isotope.

Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single

peak for each unique carbon atom.

Data Processing: The raw FID data is converted into a spectrum using a Fourier Transform

(FT). The resulting spectrum is then phase-corrected, baseline-corrected, and referenced to

the TMS signal at 0.00 ppm. Peak integration (for ¹H) and peak picking are performed to

extract the final data.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Neat Liquid): As 1-phenylpentan-3-one is an oil, a thin-film method is

appropriate. Place one drop of the neat liquid sample onto the surface of a salt plate (e.g.,

NaCl or KBr).

Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin,

uniform capillary film.

Data Acquisition: Place the salt plate assembly into the sample holder of the FTIR

spectrometer. Record a background spectrum of the empty instrument first to subtract

atmospheric (H₂O, CO₂) and instrument-related absorptions. Then, acquire the sample
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spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a

resolution of 4 cm⁻¹.

Data Processing: The resulting spectrum of transmittance or absorbance versus

wavenumber (cm⁻¹) is analyzed. Key absorption bands are identified and assigned to their

corresponding functional groups.

Mass Spectrometry (MS)
Sample Introduction (GC-MS): For a volatile compound like 1-phenylpentan-3-one, Gas

Chromatography-Mass Spectrometry (GC-MS) is the ideal method. A dilute solution of the

sample (e.g., ~100 µg/mL in a volatile solvent like dichloromethane or ethyl acetate) is

prepared. A small volume (e.g., 1 µL) is injected into the GC.

Chromatographic Separation: The sample is vaporized and travels through a heated capillary

column (e.g., a nonpolar DB-5ms column). The components of the sample are separated

based on their boiling points and interactions with the column's stationary phase. 1-
phenylpentan-3-one will elute at a specific retention time.

Ionization (Electron Ionization - EI): As the compound elutes from the GC column, it enters

the ion source of the mass spectrometer. Here, it is bombarded by a high-energy electron

beam (~70 eV). This process ejects an electron from the molecule, forming a positively

charged molecular ion ([M]⁺).

Fragmentation: The molecular ion is imparted with excess energy, causing it to fragment into

smaller, characteristic charged ions and neutral radicals.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),

which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detects the ions, and the signal is recorded by a computer,

generating a mass spectrum that plots relative ion abundance versus m/z.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

an organic compound like 1-phenylpentan-3-one.
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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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